N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide
Description
N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a sulfonamide group, and a cyclopentylmethyl moiety, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3S/c1-16-12(8-13-15-16)20(18,19)14-7-11(9-17)6-10-4-2-3-5-10/h8,10-11,14,17H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMOBTVQEZNMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)NCC(CC2CCCC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of the Sulfonamide Group: This step involves the reaction of the triazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclopentylmethyl Group: This can be done through a nucleophilic substitution reaction where the triazole-sulfonamide intermediate reacts with cyclopentylmethyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity, while the sulfonamide group can interact with proteins, potentially inhibiting their function. The cyclopentylmethyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-carboxamide
- N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-thiol
Uniqueness
Compared to similar compounds, N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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